molecular formula C21H23BrN4O2 B11232138 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11232138
M. Wt: 443.3 g/mol
InChI Key: CQBZSCCGOUZOAQ-UHFFFAOYSA-N
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Description

N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a brominated indole moiety and a cyclohepta[c]pyridazinyl group

Properties

Molecular Formula

C21H23BrN4O2

Molecular Weight

443.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C21H23BrN4O2/c22-17-7-6-15-8-10-25(19(15)13-17)11-9-23-20(27)14-26-21(28)12-16-4-2-1-3-5-18(16)24-26/h6-8,10,12-13H,1-5,9,11,14H2,(H,23,27)

InChI Key

CQBZSCCGOUZOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of indole, followed by the formation of the ethyl linkage. The cyclohepta[c]pyridazinyl group is then introduced through a series of cyclization reactions. The final step involves the acylation of the intermediate product to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: N-[2-(6-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2

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